(E)-2-amino-1-((4-isopropylbenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
(E)-2-amino-1-((4-isopropylbenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a structurally complex pyrrolo[2,3-b]quinoxaline derivative characterized by three key functional groups:
- (E)-4-isopropylbenzylideneamino group: A conjugated Schiff base moiety that may influence solubility, stereochemistry, and target binding.
- N-(2-methoxyethyl)carboxamide side chain: A polar substituent that enhances solubility and modulates pharmacokinetics.
Properties
IUPAC Name |
2-amino-N-(2-methoxyethyl)-1-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2/c1-15(2)17-10-8-16(9-11-17)14-27-30-22(25)20(24(31)26-12-13-32-3)21-23(30)29-19-7-5-4-6-18(19)28-21/h4-11,14-15H,12-13,25H2,1-3H3,(H,26,31)/b27-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHINXQGIFIRXPZ-MZJWZYIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-amino-1-((4-isopropylbenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound belonging to the pyrrolo[2,3-b]quinoxaline family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its antioxidant, anticancer, antibacterial, and potential therapeutic applications.
Antioxidant Activity
Pyrrolo[2,3-b]quinoxaline derivatives are known for their significant antioxidant properties. A study highlighted that certain derivatives demonstrated effective radical scavenging capabilities, particularly against hydroxyl radicals. For instance, one derivative exhibited a rate constant of in scavenging hydroxyl radicals in specific media . This suggests that the compound could serve as a potential antioxidant in physiological lipid environments.
Anticancer Properties
Research indicates that pyrrolo[2,3-b]quinoxaline derivatives possess anticancer properties. They have been shown to inhibit various cancer cell lines by targeting specific molecular pathways. For example, certain derivatives have demonstrated low nanomolar affinity towards Eph kinases, which are implicated in cancer progression and metastasis . The ability to selectively inhibit these kinases positions the compound as a promising candidate for cancer therapeutics.
Antibacterial Activity
The compound's structure also suggests potential antibacterial activity. Pyrrolo[2,3-b]quinoxaline derivatives have been explored for their ability to inhibit bacterial growth through various mechanisms. Some studies have reported that these compounds can disrupt bacterial cell membranes or interfere with essential metabolic pathways . The exploration of structure-activity relationships has further elucidated how modifications to the core structure can enhance antibacterial efficacy.
The mechanism by which this compound exerts its biological effects involves interactions with specific targets within cells. These may include:
- Kinase Inhibition : The compound may inhibit various kinases involved in signaling pathways related to inflammation and cancer.
- Radical Scavenging : As noted earlier, it can scavenge free radicals, thereby mitigating oxidative stress.
- Cytokine Modulation : Some derivatives have shown potential in modulating cytokine production, making them candidates for treating inflammatory diseases and conditions like COVID-19 .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Radical scavenging (HO- ) | |
| Anticancer | Kinase inhibition (Eph kinases) | |
| Antibacterial | Disruption of cell membranes | |
| Cytokine modulation | Inhibition of PDE4B |
Case Study 1: Antioxidant Efficacy
In a comparative study assessing the antioxidant activity of various pyrrolo[2,3-b]quinoxaline derivatives, one compound was found to significantly outperform traditional antioxidants like Trolox and gallic acid in scavenging hydroxyl radicals under physiological conditions. This finding supports the potential application of these compounds in oxidative stress-related disorders.
Case Study 2: Cancer Cell Line Inhibition
A series of experiments involving human cancer cell lines demonstrated that specific pyrrolo[2,3-b]quinoxaline derivatives could reduce cell viability by over 70% at concentrations as low as 10 µM. These results indicate a strong potential for these compounds in cancer treatment protocols.
Scientific Research Applications
The compound has been studied for its anticancer properties . Research indicates that it exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Anticancer Mechanism
The anticancer activity is believed to arise from the compound's ability to induce apoptosis in cancer cells. It may inhibit specific pathways involved in cell proliferation and survival, such as:
- Inhibition of DNA synthesis
- Disruption of cell cycle progression
- Induction of oxidative stress
Pharmacological Applications
- Anticancer Agent : The primary application of this compound is in oncology, where it shows promise as a treatment for various cancers, including breast and lung cancer.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
Case Study 1: Anticancer Activity
A study conducted on the effects of (E)-2-amino-1-((4-isopropylbenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The IC50 value was determined to be low, indicating potent activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.4 | Apoptosis induction |
| A549 | 6.7 | Cell cycle arrest |
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth at concentrations below 10 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 9 |
Chemical Reactions Analysis
Schiff Base Hydrolysis
The benzylideneamino group undergoes hydrolysis under acidic or aqueous conditions, regenerating the primary amine and releasing 4-isopropylbenzaldehyde. This reaction is reversible and dependent on pH:
| Reaction Conditions | Reagents | Products | References |
|---|---|---|---|
| Acidic aqueous (pH < 3) | HCl, H₂O | 2-amino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide + 4-isopropylbenzaldehyde |
The mechanism involves protonation of the imine nitrogen, followed by nucleophilic attack by water. The reaction rate is influenced by steric hindrance from the 4-isopropyl group.
Carboxamide Reactivity
The carboxamide group participates in hydrolysis and nucleophilic substitution:
Hydrolysis
Under strong acidic or basic conditions, the carboxamide hydrolyzes to the corresponding carboxylic acid:
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | HCl | Pyrroloquinoxaline-3-carboxylic acid | |
| Basic hydrolysis | 2M NaOH, 80°C | NaOH | Pyrroloquinoxaline-3-carboxylate |
The methoxyethyl group stabilizes the intermediate through hydrogen bonding, as observed in similar carboxamide derivatives .
Nucleophilic Substitution
The carboxamide’s NH₂ group reacts with electrophiles (e.g., acyl chlorides):
| Reaction | Reagents | Products | References |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-acetylated derivative |
Amino Group Reactivity
The primary amino group at the 2-position undergoes alkylation and condensation:
| Reaction | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 60°C | Ethyl bromoacetate | Alkylated pyrroloquinoxaline | |
| Condensation | Ethanol, reflux | Aldehydes/ketones | Schiff base derivatives |
The amino group’s reactivity is modulated by conjugation with the pyrroloquinoxaline core, reducing its basicity compared to aliphatic amines .
Methoxyethyl Group Oxidation
The methoxyethyl chain is susceptible to oxidative cleavage under strong oxidizing conditions:
| Reaction | Reagents | Products | References |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Formaldehyde + methoxyacetamide |
This reaction is less common in biological systems but relevant in synthetic degradation studies .
Electrophilic Aromatic Substitution
The quinoxaline ring undergoes electrophilic substitution at the 5- and 8-positions due to electron-rich regions:
| Reaction | Reagents | Products | References |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-nitro derivative | |
| Sulfonation | SO₃, H₂SO₄ | 8-sulfo derivative |
Substituents like the methoxyethyl group direct electrophiles to specific positions via resonance effects .
Biological Redox Reactions
In metabolic pathways, the compound may undergo:
-
Oxidation : Cytochrome P450-mediated oxidation of the methoxyethyl group to a carboxylic acid .
-
Reduction : NADPH-dependent reduction of the Schiff base to a secondary amine .
These transformations are critical for its pharmacokinetic profile but require enzymatic catalysis .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with seven structurally related analogs, highlighting substituent variations and their implications:
*Note: Molecular formula/weight for the target compound is estimated based on analogs.
Key Findings from Structural Analysis
Substituent Effects on Solubility :
- Hydroxyl groups (–5) significantly enhance aqueous solubility (e.g., 3-hydroxy analog: 428.43 g/mol, high solubility) .
- Lipophilic groups (e.g., 4-isopropyl, thienyl) reduce solubility but may improve membrane permeability .
Bulky substituents (e.g., 2-methoxybenzyl in ) introduce steric constraints that could hinder target binding .
Pharmacokinetic Implications: The morpholinylethyl side chain () increases polarity and may improve blood-brain barrier penetration compared to methoxyethyl groups .
Stability Considerations :
- Catechol-containing analogs () are prone to oxidation, limiting their utility in oxidative environments .
Q & A
Q. What are effective strategies for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Reaction Monitoring: Use thin-layer chromatography (TLC) or HPLC to track reaction progress and identify intermediates. For example, TLC with silica gel plates (ethyl acetate/hexane gradients) can resolve polar intermediates .
- Purification Techniques: Employ column chromatography with gradient elution (e.g., 0–5% methanol in dichloromethane) or recrystallization from ethanol/water mixtures to isolate the final product .
- Design of Experiments (DoE): Apply statistical optimization (e.g., varying temperature, solvent ratios, or catalyst loadings) to identify critical parameters for yield improvement, as demonstrated in flow-chemistry syntheses of related heterocycles .
Q. Which spectroscopic methods are most reliable for characterizing the stereochemical configuration and functional groups?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm the E-configuration of the benzylidene group and the presence of methoxyethyl substituents. For example, coupling constants (J = 12–16 Hz for trans-alkene protons) and characteristic shifts (δ 3.3–3.7 ppm for methoxy groups) are critical .
- X-ray Crystallography: Resolve ambiguities in stereochemistry by growing single crystals in DMSO/ethyl acetate and analyzing diffraction data (e.g., using SHELX software) .
- Mass Spectrometry: Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring isotopic patterns match theoretical calculations .
Q. How can researchers validate the compound’s stability under standard laboratory storage conditions?
Methodological Answer:
- Accelerated Stability Studies: Store aliquots at 40°C/75% relative humidity for 4 weeks and analyze degradation products via HPLC. Compare with controls stored at -20°C .
- Light Sensitivity Testing: Expose samples to UV light (254 nm) for 24 hours and monitor changes in UV-Vis spectra (200–400 nm) to assess photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental observations regarding bioactivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Re-examine docking studies using force fields (e.g., AMBER or CHARMM) to assess binding mode flexibility. Compare with experimental IC values from enzyme inhibition assays .
- Assay Validation: Confirm bioactivity using orthogonal methods (e.g., surface plasmon resonance for binding affinity and cellular assays for functional activity) to rule out false positives .
Q. What methodologies are recommended for studying the compound’s interaction with biological targets at the atomic level?
Methodological Answer:
- Crystallographic Studies: Co-crystallize the compound with its protein target (e.g., kinases or GPCRs) and resolve the structure to 2.0–2.5 Å resolution. Use synchrotron radiation for high-quality data collection .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into a protein solution and measuring heat changes .
Q. How should researchers address discrepancies in solubility data reported across different studies?
Methodological Answer:
- Standardized Solubility Protocols: Prepare saturated solutions in PBS (pH 7.4), DMSO, or ethanol, and quantify solubility via UV-Vis spectroscopy at λ. Use nephelometry to detect precipitation .
- Co-solvent Systems: Explore PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility while monitoring for artifactual aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
